![molecular formula C10H6NO2- B1233652 2-Cyanocinnamate](/img/structure/B1233652.png)
2-Cyanocinnamate
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Overview
Description
2-cyanocinnamate is conjugate base of 2-cyanocinnamic acid. It is a conjugate base of a 2-cyanocinnamic acid.
Scientific Research Applications
Chiral 2-Cyanocinnamates in Organic Synthesis
Chiral 2-cyanocinnamates are valuable in organic synthesis, particularly for producing α-substituted phenylalanine precursors. These compounds react with L-selectride® to form an intermediate enolate, which is then trapped with different halides. This process yields excellent chemical yields and good diastereomeric excess (Cativiela, Díaz-de-Villegas, & Gálvez, 1992).
Affinity Chromatography in Biochemistry
2-Cyanocinnamate is employed in affinity chromatography for purifying proteins from bovine heart mitochondria. It's linked to Sepharose 4B and used to isolate monocarboxylate and alpha-ketoglutarate carriers, leading to insights into mitochondrial transport mechanisms (Bolli, Nałęcz, & Azzi, 1989).
Asymmetric Diels-Alder Reactions
(E)-2-cyanocinnamates are utilized in asymmetric Diels-Alder reactions with cyclopentadiene. This process, catalyzed by TiCl4, allows for the synthesis of enantiomerically pure cycloadducts, contributing significantly to the field of asymmetric organic synthesis (Cativiela et al., 1992).
Synthesis of Amino Acid Derivatives
Methyl α-cyanocinnamate is used in the Diels-Alder reaction with cyclopentadiene as a key step in synthesizing 2-amino-3-phenylnorbornane-2-carboxylic acids, showcasing its role in creating complex organic compounds (Avenoza, Cativiela, Mayoral, & Roy, 1989).
Metabolic Studies
This compound is used in metabolic studies, specifically in investigating the metabolism of methyl α-cyanocinnamates in rats. This research is vital for understanding the metabolic pathways and interactions of these compounds in biological systems (Rietveld, Engels, Smit, & Seutter-Berlage, 1989).
Enhancing Hyperthermic Cytotoxicity
2-Cyanocinnamic acid has been found to synergistically enhance hyperthermic cytotoxicity in cancer research. This compound, in combination with other agents, significantly impacts the viability of cancer cells under specific conditions, suggesting its potential in cancer therapy (Wang, Shah, & Lanks, 1987).
One-Pot Synthesis of 2-Oxazolines
Ethyl α-cyanocinnamate derivatives are used for the one-pot synthesis of 2-oxazolines, demonstrating the versatility of 2-cyanocinnamates in synthesizing heterocyclic compounds. This method allows for good to excellent yields, highlighting the efficiency of 2-cyanocinnamates in organic synthesis (Chen et al., 2013).
Inhibition of Pyruvate Transport in Mitochondria
2-Cyanocinnamates play a crucial role in studying mitochondrial function, specifically in inhibiting pyruvate transport. This application is significant in bioenergetics and understanding metabolic pathways in cells (Halestrap & Denton, 1975).
properties
Molecular Formula |
C10H6NO2- |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
(E)-3-(2-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/p-1/b6-5+ |
InChI Key |
HQVOPXGNHGTKOD-AATRIKPKSA-M |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)[O-])C#N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)[O-])C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)[O-])C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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